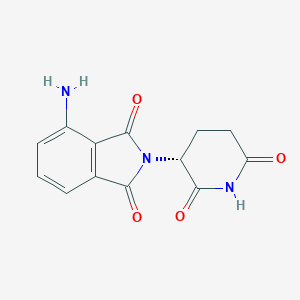

Pomalidomide, (R)-

説明

Pomalidomide, sold under the brand names Pomalyst and Imnovid, is an anti-cancer medication used for the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It was approved for medical use in the United States in February 2013, and in the European Union in August 2013 .

Molecular Structure Analysis

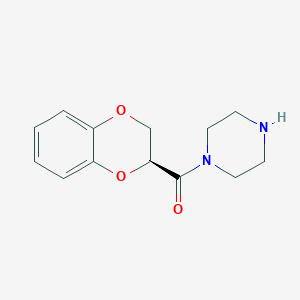

The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The IR spectrum of form A is characterized for the first time .Physical And Chemical Properties Analysis

The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .科学的研究の応用

Oncology: Multiple Myeloma Treatment

®-pomalidomide: is primarily known for its application in treating multiple myeloma , a type of blood cancer. It is an immunomodulatory drug that enhances the immune system’s ability to fight cancer. Research has shown that ®-pomalidomide, in combination with dexamethasone, is effective in patients who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor .

Hematology: Anemia Management

In hematology, ®-pomalidomide has been investigated for its potential to treat anemia in patients with myelodysplastic syndromes. The compound appears to stimulate the production of red blood cells by modulating the bone marrow environment, reducing the need for transfusions .

Immunology: Anti-inflammatory Effects

®-pomalidomide exhibits anti-inflammatory properties, making it a candidate for research into autoimmune diseases. It modulates the production of pro-inflammatory cytokines and enhances anti-inflammatory cytokines, offering a potential therapeutic approach for conditions like Crohn’s disease and rheumatoid arthritis .

Neurology: Neuroprotective Potential

Emerging studies suggest that ®-pomalidomide may have neuroprotective effects. Its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation, could be beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Virology: Antiviral Activity

Research into the antiviral activity of ®-pomalidomide is ongoing. Its immunomodulatory effects could play a role in combating viral infections by enhancing the body’s antiviral response. This application is particularly relevant in the context of emerging viral pandemics .

Dermatology: Skin Lesion Treatment

In dermatology, ®-pomalidomide has been explored for its efficacy in treating skin lesions associated with conditions like leprosy and Behçet’s disease. Its anti-inflammatory action can reduce the occurrence of painful nodules and ulcers .

将来の方向性

There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . The aim is to provide both an overview of current therapies and future directions within the RRMM treatment landscape, and a framework for clinicians to choose the most promising next treatment option .

特性

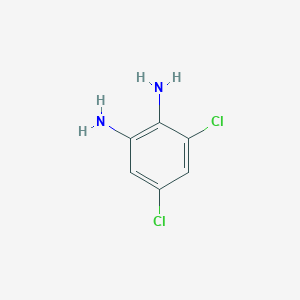

IUPAC Name |

4-amino-2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide, (R)- | |

CAS RN |

202271-90-7 | |

| Record name | Pomalidomide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POMALIDOMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9549G9WCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)